Iopentol

Descripción general

Descripción

Iopentol, conocido por su nombre comercial Imagopaque, es un compuesto farmacéutico utilizado como agente de contraste radiográfico para la obtención de imágenes por rayos X. Es un agente soluble en agua que contiene yodo y aumenta el contraste de las imágenes de rayos X al absorber los rayos X. Este compuesto tiene una baja osmolalidad, lo que significa que tiene una concentración relativamente baja de moléculas, lo que lleva a menos efectos adversos en comparación con los agentes de contraste de alta osmolalidad .

Mecanismo De Acción

Iopentol funciona como un agente de contraste radiográfico mediante la utilización de su contenido de yodo. Los átomos de yodo en this compound absorben los rayos X, lo que resulta en un contraste mejorado en las imágenes de rayos X. Este mayor contraste permite una mejor visualización de las estructuras y anormalidades dentro del cuerpo. La baja osmolalidad de this compound reduce el riesgo de efectos adversos, lo que lo convierte en una opción más segura en comparación con los agentes de contraste de alta osmolalidad .

Compuestos Similares:

Iohexol: Otro agente de contraste radiográfico soluble en agua que contiene yodo con aplicaciones y perfil de seguridad similares.

Iopromide: Un medio de contraste yodado no iónico de baja osmolaridad utilizado en procedimientos de imagen similares.

Comparación:

En conclusión, this compound es un valioso agente de contraste radiográfico con una amplia gama de aplicaciones en la imagen médica y la investigación científica. Sus propiedades únicas, incluida la baja osmolalidad y el alto contenido de yodo, lo convierten en una opción preferida para mejorar las imágenes de rayos X mientras se minimizan los efectos adversos.

Análisis Bioquímico

Biochemical Properties

Iopentol plays a significant role in biochemical reactions due to its iodine atoms, which readily absorb X-rays, resulting in a higher contrast of X-ray images . It interacts with various biomolecules, primarily through its iodine atoms, to enhance the visibility of internal structures during medical imaging .

Cellular Effects

The effects of this compound on cells are primarily observed during medical imaging procedures. It does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to enhance the contrast in X-ray images, allowing for better visualization of cellular structures .

Molecular Mechanism

This compound exerts its effects at the molecular level through its iodine atoms. These atoms absorb X-rays, which enhances the contrast of the resulting images . It does not bind to biomolecules or influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability. It does not degrade over time, which makes it reliable for use in various medical imaging procedures .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is generally well-tolerated and does not cause adverse effects at the dosages typically used for medical imaging .

Metabolic Pathways

This compound is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is distributed within the body through the bloodstream. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .

Subcellular Localization

This compound does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Iopentol implica varios pasos. Un método común comienza con la acetilación de 5-amino-N,N’-bis(2,3-dihidroxipropil)-2,4,6-triyodoisoftalamida utilizando anhídrido acético en presencia de ácido p-toluensulfónico para formar un intermedio de acetamida. Este intermedio se alquila luego con 1-cloro-3-metoxi-2-propanol. La selectividad de la alquilación en el nitrógeno de la acetamida se mejora mediante la adición de cationes metálicos, siendo los iones calcio los que proporcionan los mejores resultados .

Métodos de Producción Industrial: En un entorno industrial, la acetamido isoftalamida se trata con ácido bórico e hidróxido de potasio para formar una sal tripotásica de diborato cíclico. Esta sal se alquila luego con 1-cloro-3-metoxi-2-propanol para producir la acetamida N-alquilada. Los grupos borato se eliminan mediante la extinción con ácido clorhídrico diluido .

Análisis De Reacciones Químicas

Tipos de Reacciones: Iopentol experimenta varias reacciones químicas, que incluyen:

Oxidación: Los átomos de yodo en this compound pueden sufrir reacciones de oxidación.

Reducción: El compuesto se puede reducir en condiciones específicas.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando los átomos de yodo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de intercambio de halógenos pueden ocurrir con reactivos como el yoduro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados yodados, mientras que la reducción puede conducir a productos desyodados .

Aplicaciones Científicas De Investigación

Iopentol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como agente de contraste radiográfico en diversas técnicas de imagen para estudiar reacciones y estructuras químicas.

Biología: Employed in imaging studies to visualize biological structures and processes.

Medicina: Ampliamente utilizado en procedimientos de diagnóstico por imágenes como arteriografía, venografía, mejora de la tomografía computarizada (TC), urografía, artrografía, colangiopancreatografía retrógrada endoscópica, histerosalpingografía y estudios gastrointestinales

Industria: Utilizado en el desarrollo y prueba de nuevos agentes y técnicas de imagen.

Comparación Con Compuestos Similares

Iohexol: Another iodine-containing, water-soluble radiocontrast agent with similar applications and safety profile.

Iopromide: A low-osmolar, non-ionic iodinated contrast medium used in similar imaging procedures.

Comparison:

Propiedades

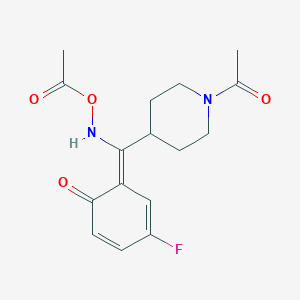

IUPAC Name |

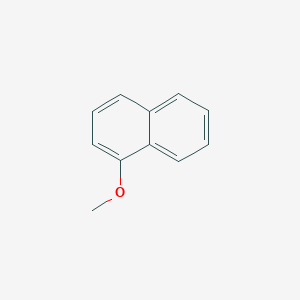

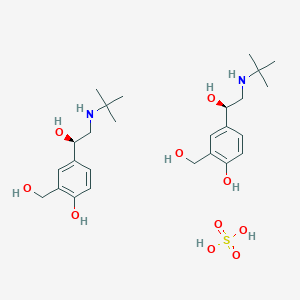

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJANQVIJDFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869032 | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-00-2 | |

| Record name | Iopentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopentol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is iopentol eliminated from the body?

A1: [] this compound is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that this compound is not significantly metabolized in the body.

Q2: Is there a difference in this compound elimination between healthy individuals and those with renal impairment?

A2: [] Yes, individuals with chronic renal failure exhibit delayed this compound elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the this compound dose is eliminated through feces in these patients, a route not significant in healthy individuals [].

Q3: Can this compound be used to measure glomerular filtration rate (GFR)?

A3: [] While this compound clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of this compound tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using this compound [].

Q4: What is the acute toxicity profile of this compound?

A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of this compound is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that this compound has a relatively low acute toxicity profile.

Q5: Does this compound have any effects on renal function?

A5: [] While generally considered safe, this compound has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after this compound administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].

Q6: Are there any long-term toxicity concerns associated with this compound?

A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on this compound have not revealed any significant toxic effects []. This suggests that this compound has a favorable long-term toxicity profile.

Q7: What is the chemical structure of this compound?

A8: [] this compound is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].

Q8: What is the recommended formulation for this compound and how does it impact its stability?

A10: [] The formulation of this compound commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect this compound's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated this compound finished product [].

Q9: How does this compound affect the cardiovascular system?

A11: [] Studies in animal models show that this compound has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, this compound induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for this compound.

Q10: Does this compound influence blood flow?

A12: [] this compound can cause a transient increase in blood flow when injected intra-arterially. Studies comparing this compound with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].

Q11: Does this compound affect blood coagulation or platelet function?

A13: [] In vitro and in vivo studies show that this compound has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].

Q12: How does this compound interact with red blood cells?

A14: [] this compound, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the this compound solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].

Q13: How does this compound compare to other non-ionic contrast media like iohexol?

A15: [] Numerous studies have compared this compound to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].

Q14: Are there any advantages of using this compound over other contrast agents?

A16: [] While this compound shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that this compound might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].

Q15: How effective is this compound for visualizing specific organs or tissues, such as the liver or blood vessels?

A18: [] this compound provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)